molecular formula C10H14ClNO2 B15235979 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL

2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B15235979
M. Wt: 215.67 g/mol
InChI Key: GHJGVAQNNLJEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is an organic compound that belongs to the class of phenylethanolamines. These compounds are characterized by the presence of a phenyl group attached to an ethanolamine backbone. The presence of chloro and methoxy substituents on the phenyl ring, as well as a methylamino group, can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and methylamine.

    Formation of Intermediate: The benzaldehyde is first reacted with a suitable reducing agent to form the corresponding alcohol.

    Amination: The alcohol is then subjected to amination using methylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques like crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution could result in various substituted phenylethanolamines.

Scientific Research Applications

2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-methoxyphenyl)ethan-1-OL: Lacks the methylamino group, which may affect its biological activity.

    2-(2-Chloro-4-methoxyphenyl)-2-(ethylamino)ethan-1-OL: Contains an ethylamino group instead of a methylamino group, potentially altering its chemical properties.

Uniqueness

2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is unique due to its specific combination of substituents, which can influence its reactivity and biological effects.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

2-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C10H14ClNO2/c1-12-10(6-13)8-4-3-7(14-2)5-9(8)11/h3-5,10,12-13H,6H2,1-2H3

InChI Key

GHJGVAQNNLJEAF-UHFFFAOYSA-N

Canonical SMILES

CNC(CO)C1=C(C=C(C=C1)OC)Cl

Origin of Product

United States

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